Pyrazine 1,4-Dioxide-d4
Description
Significance of Pyrazine (B50134) Scaffolds in Fundamental Chemical Inquiry
Pyrazine is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at para positions (1 and 4). wikipedia.org This structural motif is not only found in various natural products, such as those contributing to the flavor and aroma of baked and roasted goods, but is also a cornerstone in synthetic chemistry. wikipedia.orgunimas.my In medicinal chemistry, the pyrazine ring is considered a "privileged scaffold," meaning it is a molecular framework that can bind to a wide range of biological targets, making it a frequent component in the design of therapeutic agents. mdpi.comresearchgate.net Pyrazine derivatives exhibit a wide array of pharmacological activities, including anticancer and anti-inflammatory properties. mdpi.comresearchgate.net
The electron-deficient nature of the pyrazine ring, resulting from the presence of two electronegative nitrogen atoms, influences its chemical reactivity and physical properties. unimas.my This unique electronic character makes pyrazines and their derivatives valuable subjects in fundamental chemical research, as well as versatile building blocks for creating complex molecules, catalysts, and advanced materials. researchgate.netresearchgate.netacs.org
Rationale for Deuterium (B1214612) Isotopic Labeling in Advanced Molecular Research
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a system. wikipedia.org Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a particularly valuable label in molecular research. musechem.com Since deuterium is twice as heavy as protium (B1232500) (the common hydrogen isotope), its incorporation into a molecule does not significantly alter the molecule's chemical properties but does change its mass and the vibrational frequencies of its chemical bonds. musechem.comclearsynth.com
This mass difference gives rise to several key applications in advanced research:
Mechanistic Studies: The replacement of a hydrogen atom with deuterium can slow down reaction rates if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms. musechem.comsymeres.com
Metabolism and Pharmacokinetic Studies: In pharmaceutical research, deuterated compounds are used to study the metabolic fate of drugs (absorption, distribution, metabolism, and excretion - ADME). musechem.comclearsynth.com The altered bond strength can lead to slower metabolism, which can improve a drug's pharmacokinetic profile. symeres.com
Analytical Standards: Deuterated compounds are widely used as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.comscbt.com Because they are chemically identical to their non-labeled counterparts but have a different mass, they can be easily distinguished, allowing for precise and accurate quantification.
Spectroscopic Analysis: The change in vibrational frequencies upon deuteration aids in the assignment of complex vibrational spectra (infrared and Raman). In NMR spectroscopy, deuterium has a different gyromagnetic ratio than protium, which can be exploited to simplify spectra or to probe specific molecular environments. wikipedia.orgclearsynth.com
Overview of Academic Research Trajectories for Pyrazine 1,4-Dioxide-d4
This compound is the deuterated isotopologue of Pyrazine 1,4-Dioxide, where the four hydrogen atoms on the pyrazine ring are replaced with deuterium. usbio.net While its non-deuterated form is known for its use as a coformer in cocrystal design, the primary research applications for the deuterated version lie in fundamental spectroscopic and structural analysis. researchgate.netunt.edu
Academic research involving this compound and related deuterated pyrazines focuses on leveraging the unique properties of deuterium to gain deeper insights into molecular structure and dynamics. Key research trajectories include:
Vibrational Spectroscopy: The analysis of infrared (IR) and Raman spectra of Pyrazine-N,N'-dioxide-d4, in comparison with its non-deuterated (h4) counterpart, has been crucial for determining and refining the molecule's force fields. researchgate.net This allows for a more accurate assignment of vibrational modes, providing a detailed picture of the molecule's bonding and structure. researchgate.net
Photophysical Studies: Research on other deuterated pyrazines, such as pyrazine-d4 (B50138), demonstrates their importance in studying ultrafast photophysical processes. For instance, time-resolved photoelectron spectroscopy has been used to investigate the S2→S1 internal conversion, with the deuterated compound helping to confirm vibrational mode assignments. mdpi.com Similarly, studies of the phosphorescent state of pyrazine have utilized pyrazine-d4 to analyze the vibrational structure of electronic transitions. tandfonline.com
Solid-State Dynamics: Deuterated pyrazine derivatives have been incorporated into more complex systems, such as metal-organic frameworks. nih.gov Solid-state ²H NMR studies on these materials can reveal the dynamic motions of the pyrazine rings within the crystalline lattice, such as rapid 180-degree flips, which are crucial for understanding properties like gas diffusion within the material. nih.gov
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 933803-86-2 | usbio.net |
| Molecular Formula | C₄D₄N₂O₂ | usbio.netscbt.com |
| Molecular Weight | 116.11 g/mol | usbio.netscbt.com |
| Appearance | Light Green Solid | usbio.netcoompo.com |
| Solubility | Soluble in Dimethylformamide, DMSO, Water | usbio.net |
The following table outlines the principal research applications of deuterated pyrazines, including this compound, based on published academic studies.
| Research Area | Specific Application | Technique(s) | Reference |
|---|---|---|---|
| Structural Chemistry | Determination of molecular force fields and vibrational mode assignment. | Infrared (IR) & Raman Spectroscopy | researchgate.net |
| Photophysics | Studying ultrafast internal conversion and electronic deactivation pathways. | Time-Resolved Photoelectron Spectroscopy (TRPES) | mdpi.com |
| Photochemistry | Analysis of phosphorescent states and vibronic coupling in triplet states. | Phosphorescence Spectroscopy, ODMR | tandfonline.com |
| Materials Science | Probing the dynamics (e.g., ring flipping) of molecular components within metal-organic frameworks. | Solid-State ²H NMR Spectroscopy | nih.gov |
Properties
CAS No. |
933803-86-2 |
|---|---|
Molecular Formula |
C4H4N2O2 |
Molecular Weight |
116.112 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-oxidopyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D |
InChI Key |
SXTKIFFXFIDYJF-RHQRLBAQSA-N |
SMILES |
C1=C[N+](=O)C=CN1[O-] |
Synonyms |
Pyrazine N,N’-Dioxide-d4; Pyrazine Di-N-oxide-d4; Pyrazine Dioxide-d4; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Advanced Synthetic Routes to Pyrazine (B50134) 1,4-Dioxide-d4
The synthesis of Pyrazine 1,4-Dioxide-d4 typically involves a two-step process: the synthesis of the non-deuterated pyrazine 1,4-dioxide core, followed by a deuteration step.
The initial synthesis of pyrazine 1,4-dioxide can be achieved through the oxidation of pyrazine. Pyrazine itself can be synthesized via several classical methods, such as the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. tandfonline.comajgreenchem.com For instance, the reaction of glyoxal (B1671930) with ethylenediamine (B42938) is a fundamental route to pyrazine. Once pyrazine is obtained, it can be oxidized to its N-oxide derivatives. The formation of the di-N-oxide is a subsequent oxidation of the mono-N-oxide.
The critical step is the introduction of deuterium (B1214612). Advanced methods for the deuteration of N-heterocyclic compounds have been developed, with a particularly relevant approach being the direct hydrogen isotope exchange (HIE) of N-heterocyclic oxides. A highly effective and selective method involves a metal-free approach using a strong base in a deuterated solvent. researchgate.netresearcher.lifechemrxiv.orgunimi.it
A plausible and advanced synthetic route for this compound is the base-catalyzed HIE of pyrazine 1,4-dioxide. This method utilizes a superbasic medium, often generated from potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). chemrxiv.orgunimi.it The N-oxide groups play a crucial role in this reaction by increasing the acidity of the adjacent C-H bonds, making them susceptible to deprotonation by the strong base. The subsequent quenching of the resulting carbanion with a deuterium source, in this case, the deuterated solvent itself, leads to the incorporation of deuterium at these positions. To achieve full deuteration to this compound, the reaction conditions, such as temperature and reaction time, would need to be optimized to ensure the exchange of all four protons on the pyrazine ring.
Strategies for Site-Specific Deuteration and Isotopic Purity Verification
Achieving high isotopic purity is paramount for the intended applications of this compound. The site-specific deuteration is inherently directed by the N-oxide groups, which activate the ortho-protons for exchange. researchgate.netresearcher.lifechemrxiv.orgunimi.it In the case of pyrazine 1,4-dioxide, all four positions are ortho to a nitrogen atom, facilitating complete deuteration.
Verification of Isotopic Purity:
The verification of the isotopic purity of the final product is a critical step. Several analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool to assess the degree of deuteration. The disappearance or significant reduction of the proton signals corresponding to the pyrazine ring confirms the substitution of hydrogen with deuterium. ¹³C NMR can also be used, as the carbon signals will show a characteristic splitting pattern upon coupling with deuterium.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the mass increase corresponding to the incorporation of four deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and the presence of deuterium.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of C-D bonds are different from those of C-H bonds. Full vibrational assignments of the infrared and Raman spectra of pyrazine N-oxide and its fully deuterated analogue have been studied, providing a reference for the successful incorporation of deuterium. researchgate.net
The combination of these techniques provides a comprehensive assessment of the isotopic purity and confirms the successful synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound.
Atom Economy: The direct HIE method for deuteration exhibits high atom economy, as the deuterium is incorporated directly into the substrate without the need for protecting groups or the generation of large amounts of byproducts. tandfonline.com
Use of Safer Solvents: While DMSO is a common solvent for HIE reactions, research into greener alternatives is an ongoing effort in synthetic chemistry. For the initial synthesis of pyrazine derivatives, methods using greener solvents like tert-amyl alcohol or even water under specific conditions have been reported. rsc.orgrsc.org
Catalysis: The use of catalytic methods is a cornerstone of green chemistry. The base-catalyzed deuteration avoids the use of stoichiometric heavy metal reagents. researchgate.netresearcher.lifechemrxiv.orgunimi.it Furthermore, biocatalytic methods are being explored for the synthesis of pyrazine derivatives, which can offer high selectivity and mild reaction conditions. rsc.org
Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate the formation of pyrazine derivatives, potentially reducing energy consumption compared to conventional heating methods. rsc.org
Spectroscopic Elucidation of Molecular Structure and Dynamics
Vibrational Spectroscopy for Deuterium-Induced Band Shifts and Mode Assignments
The substitution of hydrogen with deuterium (B1214612) in Pyrazine (B50134) 1,4-Dioxide leads to significant and predictable shifts in its vibrational spectra. This isotopic labeling is a powerful tool for the definitive assignment of vibrational modes, as the frequency of a vibration is dependent on the mass of the atoms involved.
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
Fourier Transform Infrared (FTIR) spectroscopy of Pyrazine 1,4-Dioxide-d4 reveals characteristic shifts in absorption bands compared to its non-deuterated counterpart, Pyrazine 1,4-Dioxide-h4. These shifts are a direct consequence of the increased mass of deuterium. For instance, the C-H stretching vibrations, typically found in the 3100-3000 cm⁻¹ region in aromatic compounds, are expected to shift to lower frequencies upon deuteration. rsc.org
Studies on related deuterated pyrazine compounds provide a framework for understanding these shifts. For example, in pyrazine-d4 (B50138), the C-D stretching modes are observed at lower wavenumbers than the C-H stretches in pyrazine-h4. uwimona.edu.jm Similarly, in-plane and out-of-plane bending vibrations involving the deuterium atoms will also exhibit significant downward frequency shifts. rsc.org The N-O stretching vibration, a key feature of N-oxides, is also influenced by the isotopic substitution in the ring, although to a lesser extent than the C-D modes. nih.gov
A detailed analysis of the FTIR spectrum of this compound, in conjunction with its -h4 isotopomer, allows for a more confident assignment of the fundamental vibrational modes. researchgate.net This comparative approach helps to distinguish fundamental vibrations from overtones and combination bands. researchgate.net
Raman Spectroscopic Analysis of Vibrational Modes
Raman spectroscopy provides complementary information to FTIR for a complete vibrational analysis of this compound. Due to different selection rules, vibrations that are weak or inactive in the infrared spectrum may be strong and readily observed in the Raman spectrum, and vice-versa. uwimona.edu.jm
In the Raman spectra of deuterated pyrazines, distinct shifts are observed for various vibrational modes upon isotopic substitution. researchgate.netnih.gov For instance, the ring breathing mode, a totally symmetric vibration that is often strong in the Raman spectrum, is sensitive to deuteration. researchgate.net The analysis of both FTIR and Raman spectra for this compound and its non-deuterated analog allows for a comprehensive assignment of all vibrational modes. nih.govresearchgate.net Force field calculations, which model the forces between atoms, have been used to support and refine the vibrational assignments for both the planar and non-planar modes of pyrazine-N,N'-dioxide and its deuterated form. researchgate.net
The following table presents a selection of vibrational modes for pyrazine and highlights the expected shifts upon deuteration, based on studies of related compounds.
| Vibrational Mode | Pyrazine-h4 (cm⁻¹) | Pyrazine-d4 (cm⁻¹) | Reference(s) |
| C-H/C-D Stretching | ~3060 | ~2280 | uwimona.edu.jm |
| Ring Stretching | 1582, 1234, 1015 | 1550, 1265, 885 | cdnsciencepub.com |
| C-H/C-D in-plane bend | 1485, 1149 | 1065, 870 | researchgate.net |
| C-H/C-D out-of-plane bend | 920, 756 | 725, 651 | cdnsciencepub.com |
Note: The values in the table are approximate and based on data for pyrazine and its deuterated form. The actual values for this compound may vary.
Isotopic Product Rule Applications in Vibrational Analysis
The Redlich-Teller product rule is a powerful theoretical tool used in vibrational spectroscopy to verify the assignment of vibrational frequencies for a set of isotopomers. researchgate.net This rule relates the ratio of the products of the vibrational frequencies for two isotopic molecules to the ratios of their moments of inertia and atomic masses.
For this compound and its -h4 counterpart, the application of the isotopic product rule is crucial for validating the assignment of the fundamental vibrational frequencies obtained from FTIR and Raman spectra. researchgate.netcdnsciencepub.com By comparing the experimentally observed frequency ratios (νH/νD) with the theoretically calculated values, researchers can confirm the correctness of their vibrational assignments. researchgate.net Complete vibrational assignments for pyrazine N,N'-dioxide and its fully deuterated analogue have been successfully made employing the Product Rule. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
NMR spectroscopy is an indispensable technique for confirming the molecular structure of this compound and for probing its dynamic behavior.
Deuterium Effects on Carbon-13 and Oxygen-17 NMR Chemical Shifts
The substitution of protons with deuterium in this compound leads to observable effects on the chemical shifts of neighboring nuclei, such as Carbon-13 (¹³C) and Oxygen-17 (¹⁷O). These are known as isotope effects on NMR chemical shifts. huji.ac.il
In ¹³C NMR spectroscopy, the replacement of a directly attached proton with a deuteron (B1233211) typically causes a small upfield shift (to lower ppm values) in the carbon signal. nih.gov This is referred to as a one-bond isotope effect. Smaller isotope effects can also be observed on carbons that are two or more bonds away from the site of deuteration. nih.gov These long-range isotope effects can provide valuable information about molecular conformation and electronic structure. nih.gov For this compound, the ¹³C NMR spectrum would show signals for the deuterated carbons at slightly different chemical shifts compared to the protonated carbons in the non-deuterated compound. nih.govpublish.csiro.au
Similarly, the chemical shift of the ¹⁷O in the N-oxide groups of this compound is expected to be influenced by the presence of deuterium on the pyrazine ring. The magnitude of this isotope effect can provide insights into the electronic environment of the N-O bond.
The following table summarizes the expected deuterium isotope effects on ¹³C chemical shifts.
| Isotope Effect | Typical Magnitude (ppm) | Description | Reference(s) |
| One-bond (¹ΔC(D)) | 0.2 - 1.5 (upfield) | Isotope effect on a carbon directly bonded to deuterium. | huji.ac.il |
| Two-bond (²ΔC(D)) | ~0.1 (upfield) | Isotope effect on a carbon two bonds away from deuterium. | huji.ac.il |
| Long-range (>2 bonds) | < 0.1 (upfield or downfield) | Isotope effect on carbons further away from the site of deuteration. | huji.ac.ilnih.gov |
Solid-State NMR Probes for Molecular Motion and Anisotropy
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. For this compound, ssNMR can provide information about molecular motion, such as ring-puckering or whole-molecule tumbling, and the orientation of the molecule within a crystal lattice (anisotropy).
By analyzing the lineshapes of the deuterium (²H) and ¹³C ssNMR spectra, researchers can gain insights into the rates and types of molecular motions occurring in the solid state. For example, the presence of specific motional processes can lead to characteristic changes in the spectral lineshapes as a function of temperature.
Furthermore, ssNMR can be used to determine the chemical shift anisotropy (CSA), which provides information about the electronic environment around a particular nucleus and its orientation dependence. The CSA tensors for the carbons and nitrogens in this compound can be used to refine the understanding of its electronic structure and packing in the solid state.
Ultrafast Spectroscopic Techniques for Electronic Relaxation Dynamics of Pyrazine-d4
Pyrazine is a benchmark molecule for studying non-adiabatic transitions, which are fundamental to many photochemical and photophysical processes. mdpi.comkyoto-u.ac.jp Its deuterated form, pyrazine-d4, is often used to investigate the role of vibrational modes and isotopic effects on these dynamics. mdpi.comdoi.org
Time-Resolved Photoelectron Spectroscopy (TRPES) of Excited States
TRPES is a powerful technique used to track the evolution of electronic states in real-time. kyoto-u.ac.jp In pyrazine-d4, after excitation to the S₂ (ππ*) state, TRPES experiments monitor the subsequent electronic and nuclear dynamics. mdpi.comberkeley.eduescholarship.org These experiments use a pump laser pulse to excite the molecule and a time-delayed probe pulse to ionize it. By analyzing the kinetic energy of the ejected photoelectrons at different delay times, a map of the electronic state evolution is constructed. mdpi.comkyoto-u.ac.jpkyoto-u.ac.jp
Studies on pyrazine-d4 have successfully mapped the flow of population from the initially excited S₂ state to the S₁ state. kyoto-u.ac.jpresearchgate.net The analysis of photoelectron kinetic energy and angular distributions provides unambiguous signatures of the changing electronic configurations during these transitions. mdpi.com
Investigation of Non-Adiabatic Internal Conversion Pathways and Conical Intersections
The extremely rapid decay from the S₂ state to the S₁ state in pyrazine and its deuterated isotopologues is a classic example of ultrafast internal conversion mediated by a conical intersection. mdpi.comresearchgate.netarxiv.org A conical intersection is a point on the potential energy surface where two electronic states become degenerate, providing an efficient funnel for non-radiative transitions. mdpi.comkyoto-u.ac.jp
For pyrazine, theoretical calculations and experimental observations confirm that the S₂/S₁ conical intersection is readily accessible from the Franck-Condon region of the S₂ state. mdpi.com This explains the exceptionally short lifetime of the S₂ state. The dynamics of passing through this conical intersection have been investigated in detail, revealing the critical role of specific vibrational modes, such as the Q₁₀ₐ mode, in coupling the two electronic states. mdpi.com Studies on pyrazine-d4 help to confirm the assignments of these crucial vibrational modes. mdpi.comkyoto-u.ac.jp
Detection of Vibrational Quantum Beats and Excited State Lifetimes
Following the ultrafast internal conversion to the S₁ state, the excess energy is converted into vibrational energy, creating coherent vibrational motion known as a quantum beat. mdpi.comresearchgate.netresearchgate.net In pyrazine-d4, oscillations in the photoelectron signal are observed after the population arrives in the S₁ state. mdpi.comkyoto-u.ac.jp
The Fourier transform of these oscillations reveals the frequencies of the active vibrational modes. For pyrazine-d4, a distinct frequency component of 550 ± 40 cm⁻¹ has been identified, which is assigned to the totally symmetric Q₆ₐ vibrational mode in the S₁ state. mdpi.comkyoto-u.ac.jpresearchgate.net This observation provides direct insight into the vibrational dynamics that follow electronic relaxation.
Time-resolved studies have precisely measured the lifetimes of the excited states in pyrazine-d4. The S₂ → S₁ internal conversion occurs with a time constant of 20 ± 2 fs. kyoto-u.ac.jpresearchgate.net A similar ultrafast lifetime of 15 fs has also been estimated for the D₁ cationic state of fully deuterated pyrazine, indicating that efficient non-adiabatic dynamics also occur in the ion. researchgate.net
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry and vibrational properties of molecules. rub.de By optimizing the molecular structure to find the minimum energy conformation, DFT calculations can provide highly accurate predictions of bond lengths and angles. mdpi.comresearchgate.net For Pyrazine (B50134) 1,4-Dioxide-d4, DFT is instrumental in understanding the subtle structural changes induced by deuteration, known as the geometric isotope effect (GIE). rsc.org
Force field calculations, often performed using parameters derived from DFT, are essential for interpreting vibrational spectra. researchgate.net A comprehensive study on pyrazine-N,N'-dioxide utilized force field calculations for both the standard isotopomer (h4) and its deuterated analogue (d4) to reassign frequencies observed in infrared (IR) and Raman spectra. researchgate.net The inclusion of experimental frequency data from the Pyrazine 1,4-Dioxide-d4 isotopomer was found to significantly improve the accuracy of the determined planar force field compared to earlier work that lacked this data. researchgate.net Furthermore, these calculations enabled the reporting of the non-planar force field for this molecule for the first time. researchgate.net Such calculations provide detailed insights into the forces governing molecular vibrations. researchgate.net
Below is a table of selected planar force constants for Pyrazine 1,4-Dioxide determined through these calculations. researchgate.net
| Interaction Type | Description | Force Constant (mdyn/Å) |
| Stretching | C–N stretching | 6.1441 |
| Stretching | C–C stretching | 6.6263 |
| Stretching | N–O stretching | 6.1498 |
| Stretching | C–H stretching | 5.0947 |
| Bending (In-Plane) | C–N–C angle bending | 1.2634 |
| Bending (In-Plane) | N–C–C angle bending | 1.1333 |
| Bending (In-Plane) | N–O planar bending | 2.2650 |
| Bending (In-Plane) | C–H planar bending | 0.7996 |
This table presents selected planar force constants for Pyrazine 1,4-Dioxide, derived from calculations that included data from its d4 analogue. researchgate.net The C-H stretching constant is for the non-deuterated species.
While DFT is excellent for ground-state properties, ab initio methods are often preferred for describing excited states and photodynamics. The S₂(¹B₂ᵤ, ππ)–S₁(¹B₃ᵤ, nπ) internal conversion in pyrazine is a classic example of ultrafast electronic deactivation and has been extensively studied with high-level molecular orbital calculations. mdpi.com These methods are used to map the potential energy surfaces of the excited states, identifying features like conical intersections that govern non-radiative decay pathways. mdpi.com
For deuterated analogues like Pyrazine-d4 (B50138), these theoretical investigations are critical for understanding isotopic effects on photodynamic processes. mdpi.com Time-resolved photoelectron imaging spectroscopy, supported by theoretical calculations, has been used to study the nonadiabatic electronic transition in pyrazine and its deuterated form. researchgate.net Studies on pyrazine-d4 revealed that the S₂→S₁ internal conversion time constant is approximately 20 ± 2 femtoseconds. mdpi.com This demonstrates how deuteration can influence the rates of deactivation processes, information that is key to designing molecules with specific photophysical properties. rsc.orgmdpi.com
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. These simulations are valuable for understanding how this compound behaves in different environments and how it interacts with other molecules. researchgate.net
For instance, DFT calculations have been used to create electrostatic potential maps to analyze the interactions between Pyrazine 1,4-Dioxide and host molecules like aryl-extended calix mdpi.compyrroles. rsc.org Such studies reveal the nature of the binding, which can involve complex modes differing from those of other N-oxides. rsc.org Similarly, MD simulations have been used to investigate the properties of porous coordination networks containing pyrazine, where guest molecules like water can modulate the material's properties by interacting with the pyrazine ligands. researchgate.net
In studies of related metal-organic frameworks, neutron diffraction experiments on deuterated pyrazine (d4-pz) were combined with DFT calculations to determine the precise orientation of the pyrazine molecules within the structure. chemrxiv.org This synergy between simulation and experiment is crucial for accurately describing intermolecular interactions and their consequences. chemrxiv.orgrsc.org
Theoretical Predictions of Kinetic Isotope Effects and Mechanistic Pathways
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org Replacing hydrogen with deuterium (B1214612) often leads to a significant KIE because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. rsc.org Breaking the C-D bond therefore requires more energy, slowing down the reaction. wikipedia.org
Theoretical calculations, particularly using DFT, have become routine for accurately predicting deuterium KIEs. wikipedia.org These predictions are invaluable for elucidating reaction mechanisms. wikipedia.org By comparing calculated KIEs with experimental values, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. For pyrazine derivatives, deuteration has been shown to influence reaction mechanisms, with observed KIE values ranging from 2 to 8 for C-D bond cleavage in oxidation/reduction reactions. Isotopic labeling experiments, guided by theoretical predictions, can help distinguish between proposed mechanistic pathways for compounds like heterocyclic N-oxides. glaserchemgroup.comresearchgate.net
Computational Analysis of Spectroscopic Observables for Deuterated Analogues
Computational methods are essential for the analysis and interpretation of spectroscopic data for deuterated compounds. The substitution of hydrogen with deuterium leads to predictable shifts in vibrational frequencies observed in IR and Raman spectra. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass, meaning the heavier C-D bonds vibrate at lower frequencies than C-H bonds.
Force field calculations based on DFT are used to predict these vibrational frequencies with high accuracy. researchgate.net A detailed study of Pyrazine 1,4-Dioxide-h4 and -d4 involved carrying out force field calculations to assign the fundamental modes, combination bands, and overtones in their IR and Raman spectra. researchgate.net The inclusion of data from the deuterated isotopomer was critical for creating a more reliable force field and achieving accurate vibrational assignments. researchgate.net This computational analysis allows for a deeper understanding of the molecule's vibrational behavior and provides a robust framework for interpreting experimental spectra. For example, in triplet state spectra of pyrazine, the 8a vibration appears at 1234 cm⁻¹ for the standard molecule but shifts to 1265 cm⁻¹ for the tetradeuterated structure.
Chemical Reactivity and Mechanistic Pathway Delineation
Reaction Mechanism Elucidation via Deuterium (B1214612) Labeling Studies
Deuterium labeling is a powerful technique for unraveling reaction mechanisms. acs.org The distinct mass of deuterium allows for its detection and tracking throughout a chemical transformation, shedding light on bond-breaking and bond-forming steps.
Photochemical Transposition and Isomerization Pathways
The photochemistry of pyrazine (B50134) and its derivatives often involves complex rearrangements and isomerizations. Deuterium labeling studies have been instrumental in understanding these transformations. For instance, in the vapor phase phototransposition of pyrazine, deuterium labeling has helped to confirm or rule out proposed intermediates. researchgate.net
Studies on dideuteriopyrazine have shown that phototransposition leads to a mixture of isomeric dideuteriopyrimidines and a trace amount of a dideuteriopyridazine. researchgate.net These product distributions are consistent with a diazaprefulvene mechanism, rather than one involving Dewar-diazaprismane intermediates. researchgate.net Theoretical studies using methods like CASSCF have further supported the role of conical intersections in the photoisomerization of pyrazines, suggesting a pathway from the excited pyrazine to pyrimidine (B1678525) via a conical intersection. nih.gov This indicates that after initial excitation, the molecule can undergo a rapid, radiationless decay back to the ground-state potential energy surface to complete the isomerization process. nih.gov
The photochemical behavior of related N-heterocycles, such as pyridine (B92270) N-oxides, also provides context. Irradiation of pyridine N-oxides can lead to the formation of oxaziridine (B8769555) intermediates, which can then rearrange. acs.org This highlights the general propensity of N-oxide compounds to undergo photochemical rearrangements.
| Starting Material | Major Products | Trace Product | Proposed Mechanism |
|---|---|---|---|
| 2,5-dideuteriopyrazine | 4,6-dideuteriopyrimidine and 2,5-dideuteriopyrimidine | dideuteriopyridazine | Diazaprefulvene |
| 2,6-dideuteriopyrazine | 4,5-dideuteriopyrimidine and 2,4-dideuteriopyrimidine | dideuteriopyridazine | Diazaprefulvene |
Electrochemical Redox Mechanisms
The electrochemical behavior of pyrazine and its derivatives is of significant interest, particularly in the context of developing materials for applications like redox flow batteries. researchgate.net The reduction of pyrazine typically proceeds to 1,4-dihydropyrazine (B12976148) through a coupled two-electron, three-proton transfer reaction. researchgate.net
In the case of pyrazine-2-amidoxime, electrochemical studies have shown that the reduction of the pyrazine ring is an irreversible process. rsc.org The mechanism of oxidative degradation of pyrazine-containing antiviral drugs by electro-generated superoxide (B77818) has been investigated through proton-coupled electron transfer (PCET). chemrxiv.org These studies highlight the complex interplay of electron and proton transfer steps in the redox chemistry of pyrazines. The presence of substituents on the pyrazine ring can significantly impact the electrochemical kinetics. researchgate.net
Kinetic Studies and Deuterium Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The KIE is a powerful tool for determining reaction mechanisms, as it can indicate whether a specific C-H (or N-H, O-H, etc.) bond is broken in the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-limiting step. nih.gov
In studies of transfer hydrogenation reactions catalyzed by (tetraarylcyclopentadienone)iron carbonyl compounds, a primary kinetic isotope effect was observed when using isopropanol-d8 as the solvent and hydrogen source. acs.org The measured kH/kD values of approximately 3.6-3.7 indicate that hydrogen transfer is the rate-limiting step. acs.org Furthermore, an induction period was observed when using the deuterated solvent, which was attributed to the slower formation of the active iron deuteride (B1239839) reducing agent. acs.org
Deuterium KIEs have also been instrumental in understanding the mechanism of photoconvertible fluorescent proteins, where a large primary DKIE indicated that C-H bond cleavage is the rate-determining step in the photochemical transformation. nih.gov
| Reaction | kH/kD | Interpretation | Reference |
|---|---|---|---|
| Transfer hydrogenation of acetophenone (B1666503) with (cyclopentadienone)iron carbonyl catalysts | 3.66 ± 0.14 and 3.76 ± 0.11 | Primary KIE; H-transfer is the rate-determining step. | acs.org |
| Photoconversion of LEA fluorescent protein | 2.9 ± 0.9 to 3.8 ± 0.6 | Primary KIE; C-H bond cleavage is the rate-determining step. | nih.gov |
Role of Pyrazine 1,4-Dioxide-d4 in Advanced Organic Transformations
While specific examples detailing the use of this compound in advanced organic transformations are not extensively documented in the provided search results, the principles of its utility can be inferred. The pyrazine core is a valuable scaffold in organic synthesis. researchgate.net The N-oxide functionalities in Pyrazine 1,4-dioxide can influence the reactivity of the pyrazine ring, and they can also be involved in reactions themselves.
For example, in the context of bioreductive activation, 1,2,4-benzotriazine (B1219565) 1,4-dioxides are activated under hypoxic conditions. glaserchemgroup.com Isotopic labeling studies with methanol-d4 (B120146) were used to probe the mechanism of DNA damage, providing evidence against the generation of atom-abstracting drug radical intermediates and supporting a mechanism involving the release of hydroxyl radicals. glaserchemgroup.com This demonstrates how deuterated compounds, in conjunction with isotopically labeled solvents, can be used to elucidate complex bio-organic reaction pathways.
The synthesis of pyrazine derivatives can be achieved through various methods, including acceptorless dehydrogenative coupling routes catalyzed by manganese pincer complexes. nih.govacs.org The proposed mechanism involves the dehydrogenation of a β-amino alcohol to an aldehyde intermediate, which then undergoes self-coupling and subsequent dehydrogenation to form the aromatic pyrazine. acs.org The use of deuterated starting materials in such syntheses could provide further mechanistic detail.
Crystallographic Analysis and Supramolecular Assembly
Single-Crystal X-ray Diffraction for Crystal Structure Determination
The crystallographic data obtained for Pyrazine (B50134) 1,4-Dioxide-d4 can be compared with that of its non-deuterated counterpart to elucidate the structural consequences of isotopic substitution. Key crystallographic parameters are typically reported in a standardized format, as shown in the table below.
Table 1: Representative Crystallographic Data for a Pyrazine 1,4-Dioxide Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.829(1) |
| b (Å) | 9.079(2) |
| c (Å) | 7.159(2) |
| β (°) | 104.98(3) |
| Volume (ų) | 240.2(1) |
| Z | 2 |
Note: This data is representative of a pyrazine dioxide derivative and illustrates the type of information obtained from single-crystal X-ray diffraction studies. Specific data for Pyrazine 1,4-Dioxide-d4 would require dedicated experimental analysis.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The supramolecular assembly of this compound in the solid state is governed by a network of intermolecular interactions, with hydrogen bonds playing a crucial role. The N-oxide groups are effective hydrogen bond acceptors, while the C-D bonds of the pyrazine ring can act as weak hydrogen bond donors. The substitution of hydrogen with deuterium (B1214612) can subtly alter the strength and geometry of these interactions.
The analysis of the crystal structure reveals how individual molecules of this compound are connected through various non-covalent forces, including:
C-D···O Hydrogen Bonds: These interactions are fundamental to the packing of the molecules in the crystal lattice. The deuterium atoms on the pyrazine ring form weak hydrogen bonds with the oxygen atoms of the N-oxide groups of neighboring molecules.
π-π Stacking: The aromatic pyrazine rings can engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions involve the overlap of the π-orbitals of adjacent rings.
These interactions collectively dictate the formation of specific, repeating patterns, known as supramolecular synthons, which are the building blocks of the crystal.
Deuterium Effects on Crystal Packing and Supramolecular Synthons
The replacement of hydrogen with deuterium can lead to observable changes in the crystal packing and the nature of the supramolecular synthons. This phenomenon, known as the deuterium isotope effect, arises from the differences in the vibrational modes and bond polarizabilities of C-H and C-D bonds.
In the context of this compound, the deuterium effects may manifest in several ways:
Alteration of Unit Cell Parameters: The dimensions of the unit cell may be slightly different from those of the non-deuterated form, reflecting a more compact or expanded crystal packing.
Modification of Hydrogen Bond Geometries: The lengths and angles of the C-D···O hydrogen bonds may vary compared to the C-H···O bonds in the parent compound. Deuterium bonds are often slightly shorter and more linear.
Changes in Supramolecular Synthons: The preference for certain supramolecular synthons might be altered, potentially leading to the formation of a different crystal packing arrangement or even a polymorphic form that is not observed for the hydrogenated analog.
These subtle changes can have a significant impact on the physical properties of the crystal, such as its melting point, solubility, and stability.
Cocrystal Formation and Crystal Engineering with this compound
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound can be utilized as a building block in the construction of cocrystals. Cocrystals are multi-component crystals in which the constituents are held together by non-covalent interactions, typically hydrogen bonds.
The ability of the N-oxide groups to act as strong hydrogen bond acceptors makes this compound an excellent candidate for forming cocrystals with a variety of co-formers that can act as hydrogen bond donors. The use of the deuterated form allows for the study of isotope effects on cocrystal formation and stability.
The process of cocrystal engineering with this compound involves the selection of suitable co-formers and the use of appropriate crystallization techniques to promote the formation of the desired cocrystalline phase. The resulting cocrystals can exhibit modified physical properties compared to the individual components, opening up possibilities for the development of new materials with tailored characteristics.
Future Directions in Pyrazine 1,4 Dioxide D4 Research
Emerging Spectroscopic Probes for Enhanced Resolution and Time-Scales
The study of deuterated molecules like Pyrazine (B50134) 1,4-Dioxide-d4 benefits immensely from spectroscopic techniques that can resolve subtle isotopic effects. While traditional methods like IR and Raman spectroscopy have been used to determine force fields for pyrazine-N,N'-dioxide-d4 researchgate.net, the future lies in dynamic and high-resolution methods.
Time-resolved photoelectron spectroscopy, which has been successfully applied to study the ultrafast internal conversion in pyrazine-h4 and pyrazine-d4 (B50138) on femtosecond timescales, represents a key area for future exploration. mdpi.com Applying such sub-20 fs laser pulses to Pyrazine 1,4-Dioxide-d4 could provide unprecedented detail on the influence of N-oxidation on conical intersections and electronic deactivation pathways. mdpi.com Furthermore, advanced techniques like vacuum ultraviolet pulsed-field ionization-photoelectron (VUV-PFI-PE) spectroscopy, which offers significantly higher resolution than conventional He(I) photoelectron spectroscopy, could be used to resolve fine vibrational structures in the deuterated dioxide cation. mdpi.com
Future research will likely focus on employing a suite of advanced spectroscopic tools to probe the unique properties imparted by deuteration.
| Spectroscopic Technique | Potential Application for this compound | Research Focus |
| Femtosecond Time-Resolved Spectroscopy | Mapping ultrafast electronic deactivation and internal conversion pathways. | Elucidating the influence of N-oxide groups on excited-state dynamics and conical intersections. mdpi.com |
| High-Resolution VUV-PFI-PE | Resolving fine vibrational and rotational structures of the molecular cation. | Gaining precise data on ionization energies and cation geometries. mdpi.com |
| 2D Infrared (2D-IR) Spectroscopy | Probing vibrational coupling and energy transfer dynamics between modes. | Understanding how deuteration and N-oxidation collectively alter intramolecular vibrational redistribution (IVR). |
| Terahertz (THz) Spectroscopy | Investigating low-frequency vibrational modes and intermolecular interactions in the solid state. | Characterizing crystal lattice dynamics and hydrogen bonding networks. |
These emerging probes will move beyond static structural characterization to provide a dynamic picture of this compound, revealing how isotopic substitution fine-tunes its photophysical and photochemical behavior on previously inaccessible time-scales.
Advanced Computational Models for Complex Reactivity and Large Systems
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying pyrazine derivatives. nih.govrsc.orgsemanticscholar.org Current models are used to predict geometries, electronic structures, and properties like heats of formation and detonation performance in energetic materials. nih.govsemanticscholar.org For instance, DFT calculations have been employed to model the structure of high-energy pyrazines and their N-oxides, as well as to understand the mechanisms of electrocatalytic oxidation. nih.govrsc.org
However, the future of computational research on this compound lies in the development and application of more sophisticated models capable of addressing complex reactivity and larger systems with higher accuracy. Key areas for advancement include:
Excited-State Dynamics: While ground-state properties are well-covered, accurately modeling the photochemistry, such as the S2→S1 internal conversion seen in pyrazine, requires advanced methods like time-dependent DFT (TD-DFT) and multireference methods. mdpi.comnih.gov Future work will focus on applying these to the deuterated dioxide to understand the influence of N-oxidation on non-radiative decay pathways.
Condensed-Phase and Aggregate Systems: The phenomenon of aggregation-induced emission (AIE) observed in some pyrazine derivatives highlights the importance of intermolecular interactions. researchgate.net Future computational studies will increasingly use combined quantum mechanics and molecular mechanics (QM/MM) methods to simulate the behavior of this compound in solution and solid-state aggregates, providing insight into phenomena that are inaccessible through gas-phase calculations alone. researchgate.net
Reaction Mechanisms: Understanding the complex reaction pathways, such as those involved in its synthesis or degradation, requires computational tools that can accurately map potential energy surfaces and identify transition states. This is crucial for designing more efficient synthetic routes and predicting stability. researchgate.net
| Computational Approach | Future Research Goal for this compound | Targeted Phenomena |
| Time-Dependent DFT (TD-DFT) | Accurately predict electronic absorption/emission spectra and model excited-state potential energy surfaces. | Photophysics, solvatochromism, intramolecular charge transfer. nih.gov |
| QM/MM Simulations | Model the behavior of the molecule in complex environments like solvents or crystal lattices. | Aggregation effects, condensed-phase reactivity, enzyme-catalyzed reactions. researchgate.net |
| Ab Initio Molecular Dynamics (AIMD) | Simulate the real-time dynamic evolution of the molecule, including bond breaking/formation and vibrational motion. | Reaction mechanisms, photodynamics, thermal stability. |
| Machine Learning Potentials | Develop predictive models for properties (e.g., stability, reactivity) based on structural features, enabling high-throughput screening. | Rational design of new derivatives with desired properties. researchgate.net |
These advanced computational frameworks will enable a more predictive and nuanced understanding of this compound, guiding experimental efforts in synthesis and materials science.
Novel Synthetic Methodologies for Precision Isotopic Labeling
The synthesis of isotopically labeled compounds is fundamental to their use in research. Historically, deuteration of aromatic compounds often involved harsh conditions, such as deuterium (B1214612) gas exchange with palladium catalysts at high pressures and temperatures. While effective, these methods can lack precision and are unsuitable for sensitive molecules. The future of synthesizing this compound will focus on developing novel methodologies that offer greater control, efficiency, and scalability.
Recent advances in synthetic organic chemistry point toward several promising directions:
Catalytic H-D Exchange: The development of new transition-metal catalysts or metal-free systems for hydrogen isotope exchange (HIE) under mild conditions is a major goal. These methods could allow for the direct and selective deuteration of a pre-formed Pyrazine 1,4-Dioxide scaffold, avoiding multi-step syntheses.
Modular "Bottom-Up" Synthesis: Another approach involves building the deuterated ring system from smaller, pre-labeled precursors. This could involve the acceptorless dehydrogenative coupling of deuterated amino alcohols, a method that has been used for non-deuterated pyrazines and forms only water and hydrogen gas as byproducts. acs.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can improve reaction efficiency, reduce reaction times, and enhance safety and scalability. nih.gov Applying microwave-assisted cyclization, for example, could accelerate the formation of the pyrazine ring from deuterated building blocks. nih.gov
The development of a practical method for the late-stage introduction of isotopes remains a significant challenge. For example, a recently developed method for ¹⁵N-labeling of azines proved unsuccessful for pyrazine, indicating that the electronic nature of the ring presents unique hurdles that must be overcome with novel activation strategies. nih.gov
Exploration of Deuterated Pyrazine Derivatives in Fundamental Chemical Phenomena
Deuterated compounds serve as ideal probes for investigating fundamental chemical and physical processes due to the well-defined change in mass and vibrational frequencies upon isotopic substitution. Pyrazine-d4, for instance, is considered a benchmark molecule for studying ultrafast electronic deactivation via conical intersections, as the deuterium substitution provides a clear test for theoretical models. mdpi.com
Building on this, this compound is a prime candidate for exploring several key phenomena:
Kinetic Isotope Effects (KIEs): The heavier deuterium atoms can slow down reaction rates for steps involving C-D bond cleavage. Studying the KIEs in the photochemical or thermal reactions of this compound can provide definitive evidence for proposed reaction mechanisms.
Non-Radiative Decay Pathways: The energy of C-D vibrational modes is lower than that of C-H modes. This difference can significantly impact the efficiency of non-radiative decay from excited electronic states, as vibrational modes act as energy sinks. Comparing the photophysical properties (e.g., fluorescence quantum yield, lifetime) of this compound with its non-deuterated analog can help quantify the role of specific vibrational modes in dissipating electronic energy.
Magnetic Interactions: Pyrazine-N-oxide ligands are used to construct coordination polymers with interesting magnetic properties. rsc.org Theoretical studies suggest that the coordination mode of the N-oxide group can influence the magnetic anisotropy and coupling in these materials. rsc.org Using this compound as a ligand could allow for subtle tuning of these properties or serve as a spectroscopic tracer in techniques like solid-state NMR to probe the local environment of the metal centers.
By using this compound as a tool, future research can gain deeper insights into the intricate interplay of electronic structure, nuclear motion, and intermolecular forces that govern chemical behavior.
Q & A
Q. What is the role of pyrazine derivatives in push-pull systems for optoelectronic applications?
Pyrazine 1,4-dioxide-d4 serves as a strong electron-accepting moiety in push-pull systems due to its electron-deficient aromatic ring. Experimental studies demonstrate that incorporating benzene rings into pyrazine-based systems enhances OLED efficiency by improving charge transfer and fluorescence intensity. For example, pyrazine derivatives in OLEDs exhibit 2.4–20× higher brightness than analogues, attributed to optimized π-conjugation and reduced non-radiative decay pathways . Key characterization methods include cyclic voltammetry (to quantify electron affinity) and photoluminescence spectroscopy (to assess radiative efficiency).
Q. How are pyrazine derivatives synthesized and structurally validated for research applications?
A common synthetic route involves nucleophilic substitution or condensation reactions under controlled conditions. For deuterated analogs like this compound, isotopic labeling is achieved via refluxing precursors in deuterated solvents (e.g., D₂O or DMSO-d₆). Post-synthesis, structural validation employs:
- X-ray crystallography to confirm bonding geometry (e.g., π-π stacking distances of 3.48 Å in pyrazine-metal complexes) .
- NMR spectroscopy to track deuterium incorporation and ligand exchange dynamics (e.g., variable-temperature NMR for guest encapsulation studies) .
- Mass spectrometry for molecular weight verification .
Q. Which spectroscopic techniques are critical for analyzing pyrazine derivatives’ electronic and vibrational properties?
- Raman spectroscopy identifies vibrational modes sensitive to redox states. For example, reduced pyrazine ligands show shifts in C-N stretching (~600 cm⁻¹) and C-H scissoring modes (~54 cm⁻¹) .
- UV-Vis absorption spectroscopy quantifies charge-transfer transitions, particularly in coordination polymers .
- EPR spectroscopy detects unpaired electrons in paramagnetic systems, such as Cr(III)-pyrazine complexes .
Advanced Research Questions
Q. How do methodological discrepancies arise in quantifying triplet yields of pyrazine derivatives?
Conflicting results from photosensitized trans-2-butene isomerization vs. biacetyl phosphorescence methods highlight challenges in triplet yield measurement. The isomerization method may underestimate yields due to competing side reactions, while biacetyl phosphorescence is sensitive to solvent polarity and oxygen quenching. Computational modeling (e.g., TD-DFT) can reconcile these discrepancies by simulating intersystem crossing rates and internal conversion pathways .
Q. How does pyrazine ligand reduction modulate magnetic and conductive properties in coordination polymers?
Reduction of pyrazine ligands in CrCl₂(pyz)₂ enables mixed-valent states, where electron delocalization across ligands enhances conductivity (σ ≈ 10⁻² S/cm). Magnetic studies reveal ferrimagnetic ordering below 55 K, driven by superexchange interactions between Cr(III) centers and reduced pyrazine radicals. Experimental validation combines:
Q. What computational strategies predict vibrational shifts in reduced pyrazine systems?
Harmonic frequency calculations (e.g., B3LYP/def2-SVP) simulate vibrational spectra of pyrazine in oxidized vs. reduced states. Key steps include:
- Geometry optimization of ligand-metal clusters.
- Frequency scaling factors (~0.96–0.98) to align computed and experimental Raman peaks.
- Analysis of mode-specific intensity changes (e.g., increased intensity in band 4 upon reduction) .
Applications in Materials Science
Q. How do pyrazine derivatives enhance spin-crossover phenomena in coordination frameworks?
In Fe(pyrazine)[Pt(CN)₄], pyrazine ligand arrangement dictates spin transition temperatures (T₁/₂). Thermodynamic parameters (ΔH = 25 kJ/mol, ΔS = 84 J/mol·K) derived from van’t Hoff analysis correlate with ligand conformation and π-π interactions. Pressure-dependent Mossbauer spectroscopy further resolves lattice effects on spin states .
Q. Can pyrazine-based electrocatalysts be rationally designed for oxygen reduction?
Graphite-conjugated pyrazines (GCPs) exhibit tunable catalytic activity for O₂ reduction. Electrophilicity of the pyrazine unit, modulated by electron-withdrawing substituents (e.g., -NO₂), increases turnover frequencies by 70×. Activity validation uses rotating ring-disk electrode (RRDE) voltammetry in alkaline media .
Data Contradiction and Resolution
Q. Why do experimental and computational results diverge in pyrazine vibrational assignments?
Discrepancies arise from solvent effects, anharmonicity, and Raman activity changes upon reduction. Hybrid QM/MM models incorporating solvent shells (e.g., THF) improve agreement with experimental spectra .
Q. How do isotopic labeling (e.g., deuteration) and steric effects influence pyrazine reactivity?
Deuteration alters kinetic isotope effects in hydrogen-bonding interactions (e.g., N-H vs. N-D vibrations). Steric hindrance from substituents (e.g., methyl groups) reduces ligand flexibility, as shown in X-ray structures of Ag₄-pyrazine complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
